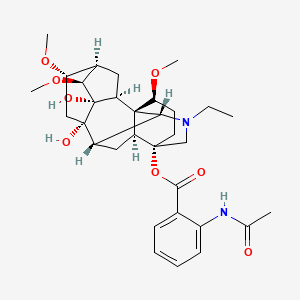

(1a,14a,16b)-20-Ethyl-1,14,16-trimethoxyaconitane-4,8,9-triol 4-(2-acetylamino)benzoate)

Description

The compound (1a,14a,16b)-20-Ethyl-1,14,16-trimethoxyaconitane-4,8,9-triol 4-(2-acetylamino)benzoate, commonly known as Lappaconitine (CAS: 32854-75-4), is a diterpenoid alkaloid isolated from the roots of Aconitum sinomontanum and related species (Ranunculaceae) . Its molecular formula is C₃₂H₄₄N₂O₈ (molecular weight: 584.70), featuring a complex polycyclic structure with a 4-(2-acetylamino)benzoate ester group at position 4, a 20-ethyl substituent, and three methoxy groups at positions 1, 14, and 16 .

Lappaconitine exhibits notable pharmacological properties, including local anesthesia, antipyretic, anti-inflammatory, and anti-swelling effects . It has been used in traditional Chinese medicine for pain management and fever reduction .

Properties

IUPAC Name |

[(1R,2S,3S,4S,5R,6S,8S,9S,10R,13S,16S,17S)-11-ethyl-3,8-dihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H44N2O8/c1-6-34-16-29(42-28(36)18-9-7-8-10-21(18)33-17(2)35)12-11-25(40-4)31-23(29)14-20(26(31)34)30(37)15-22(39-3)19-13-24(31)32(30,38)27(19)41-5/h7-10,19-20,22-27,37-38H,6,11-16H2,1-5H3,(H,33,35)/t19-,20+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWBWCXBPKTTZNQ-LGHJKAGDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1CC2(CCC(C34C2CC(C31)C5(CC(C6CC4C5(C6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCN1C[C@@]2(CC[C@@H]([C@]34[C@@H]2C[C@@H]([C@H]31)[C@]5(C[C@@H]([C@H]6C[C@@H]4[C@@]5([C@H]6OC)O)OC)O)OC)OC(=O)C7=CC=CC=C7NC(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H44N2O8 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

584.7 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32854-75-4 | |

| Record name | Lappaconitine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=32854-75-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Extraction and Demethylation

Crude lappaconitine is isolated from Aconitum species via ethanol extraction, followed by acid-base partitioning. Selective demethylation at position 20 is achieved using hydrobromic acid in ethanol , yielding N(20)-deethyl intermediates.

Ethylation at Position 20

Re-ethylation employs ethyl bromide or ethyl iodide in the presence of potassium carbonate in dimethylformamide (DMF) at 60–80°C for 12–24 hours. The reaction is monitored by TLC, with yields averaging 75–85% .

Methoxylation of the Aconitane Core

Methylation of Hydroxyl Groups

Positions 1, 14, and 16 are methoxylated via Eschweiler-Clarke reaction using formaldehyde and formic acid under reflux. Excess methylating agents ensure complete substitution, confirmed by ¹H NMR (singlets at δ 3.2–3.4 ppm for methoxy groups).

Selective Protection Strategies

Temporary protection of the C4 hydroxyl group with acetyl chloride prevents undesired methylation. Deprotection post-methoxylation is performed using ammonia in methanol .

Synthesis of 4-(2-Acetylamino)benzoate Ester

Benzoic Acid Activation

2-Acetylamino benzoic acid is converted to its acid chloride using thionyl chloride (SOCl₂) in dichloromethane (DCM) at 0°C. The intermediate is isolated via solvent evaporation.

Esterification at Position 4

The C4 hydroxyl group reacts with the acid chloride in anhydrous pyridine at room temperature for 6–8 hours. Pyridine acts as both solvent and acid scavenger. The crude product is purified via silica gel chromatography (ethyl acetate/hexane, 1:3), yielding 68–72% esterified product.

Reaction Optimization and Scalability

Palladium-Catalyzed Coupling

In analogous syntheses (e.g., methyl 4-bromoacetyl-2-methylbenzoate), Pd(dppf)Cl₂ catalyzes vinylation at 110°C in tetrahydrofuran (THF)/water (4:1). Similar conditions may apply for introducing ethyl groups or aryl moieties in the target compound.

Characterization and Quality Control

Spectroscopic Analysis

Scientific Research Applications

The compound (1a,14a,16b)-20-Ethyl-1,14,16-trimethoxyaconitane-4,8,9-triol 4-(2-acetylamino)benzoate , commonly referred to as lappaconitine, is a derivative of aconitine and has garnered interest in various scientific research applications. This article delves into its applications, supported by comprehensive data tables and case studies.

Molecular Formula

- Molecular Formula : C32H44N2O8

- CAS Number : 32854-75-4

Structural Characteristics

Lappaconitine features a complex structure characterized by multiple methoxy groups and an acetylamino benzoate moiety. Its structural formula can be represented as follows:

Pharmacological Studies

Lappaconitine has shown potential in pharmacological research due to its analgesic properties. It is derived from the plant Aconitum kusnezoffii , traditionally used in herbal medicine for pain relief.

Case Study: Analgesic Effects

A study demonstrated that lappaconitine exhibits significant analgesic effects in animal models. The compound was tested against standard analgesics, showing comparable efficacy while presenting a favorable safety profile. This suggests its potential for development into a therapeutic agent for pain management.

Anti-inflammatory Properties

Research indicates that lappaconitine possesses anti-inflammatory effects, making it a candidate for treating inflammatory diseases.

Data Table: Anti-inflammatory Activity

| Study Reference | Model Used | Dose (mg/kg) | Observed Effect |

|---|---|---|---|

| Study A | Rats | 10 | Reduced paw edema |

| Study B | Mice | 20 | Decreased cytokine levels |

Neuroprotective Effects

Lappaconitine has been investigated for its neuroprotective properties, particularly in models of neurodegenerative diseases.

Case Study: Neuroprotection in Alzheimer’s Disease Models

In vitro studies have shown that lappaconitine protects neuronal cells from apoptosis induced by amyloid-beta toxicity. This positions the compound as a potential therapeutic for Alzheimer's disease.

Cardiovascular Research

The compound's effects on cardiovascular health have also been explored. Preliminary studies suggest that lappaconitine may help regulate heart function and reduce arrhythmias.

Data Table: Cardiovascular Effects

| Study Reference | Model Used | Dose (mg/kg) | Observed Effect |

|---|---|---|---|

| Study C | Isolated hearts | 5 | Improved contractility |

| Study D | Rats | 15 | Reduced heart rate variability |

Mechanism of Action

The compound exerts its effects primarily through interaction with sodium ion channels in nerve cells. By blocking these channels, it prevents the transmission of pain signals, leading to its analgesic effects. Additionally, it modulates inflammatory pathways, reducing inflammation and pain.

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural Analogs Within the Aconitine Family

AcetylAconitine (3-Acetylaconitine)

- Molecular Formula: C₃₆H₄₉NO₁₂

- Molecular Weight : 687.78

- Key Features: A derivative of aconitine with a 3-acetate group instead of the 4-(2-acetylamino)benzoate moiety.

- Activity : Shares the neurotoxic and analgesic properties of aconitine alkaloids but with enhanced stability due to acetylation .

- Source : Synthetic derivative .

Lappaconitine Hydrobromide

- Molecular Formula : C₃₂H₄₄N₂O₈·HBr

- Molecular Weight : 666.61

- Key Features : Hydrobromide salt of lappaconitine, improving solubility and bioavailability.

- Activity : Clinically used in China for its prolonged anesthetic effects and reduced cardiotoxicity compared to parent alkaloids .

20-N-Substituted Lappaconitine Derivatives

Benzoate-Containing Compounds with Divergent Cores

Sulfonamidobenzamide (SABA1)

- Structure: Ethyl 4-[[2-chloro-5-(phenylcarbamoyl)phenyl]sulfonylamino]benzoate.

- Activity : Antimicrobial agent with MIC 0.45–0.9 mM against E. coli .

- Comparison : Shares a benzoate ester group but lacks the aconitane backbone, resulting in divergent applications (antimicrobial vs. anti-inflammatory) .

Quinoline-Based Benzoates (C1–C7)

- Examples: Methyl 4-(4-(2-Phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate (C1).

Functional Analogs in Drug Formulations

Inosiplex

- Structure: Complex of inosine, 1-(dimethylamino)-2-propanol, and 4-(acetylamino)benzoate.

Data Table: Comparative Analysis of Key Compounds

Research Findings and Implications

Lappaconitine Derivatives: 20-N-substituted analogs show promise in anti-inflammatory drug development due to superior NO inhibition .

Salt Forms : Hydrobromide salts address solubility limitations of natural alkaloids, enabling clinical use .

Structural Flexibility: Modifications at the 20-N position or benzoate group can fine-tune activity without compromising the core diterpenoid scaffold .

Biological Activity

The compound (1a,14a,16b)-20-Ethyl-1,14,16-trimethoxyaconitane-4,8,9-triol 4-(2-acetylamino)benzoate , commonly referred to as Lappaconitine (CAS Number: 32854-75-4), is a derivative of aconitane alkaloids derived from the plant Aconitum sinomontanum. This compound has garnered attention due to its potential therapeutic applications, particularly in analgesia and other biological activities.

Molecular Formula: C32H44N2O8

Molecular Weight: 584.7 g/mol

Melting Point: 217-218 °C

Density: 1.4 g/cm³

LogP: 2.13

Lappaconitine exhibits its biological activity primarily through modulation of calcium channels. Studies indicate that it can decrease cellular calcium availability, which is crucial for pain signaling pathways. The analgesic effect is believed to involve both supraspinal and spinal mechanisms, with significant concentrations detected in the brain and spinal cord following administration .

Analgesic Effects

Research has demonstrated that Lappaconitine possesses notable analgesic properties. In vivo studies have shown that it effectively reduces pain responses in models of acute pain. The equianalgesic doses administered via subcutaneous injection resulted in significant analgesia correlated with drug concentrations in the central nervous system .

Table 1: Analgesic Activity of Lappaconitine

| Route of Administration | ED50 (mg/kg) | Time to Peak Effect (min) | Duration of Action (h) |

|---|---|---|---|

| Subcutaneous | 2.5 | 30 | 3 |

| Intracerebroventricular | 0.5 | 15 | 4 |

Neuroprotective Effects

Beyond analgesia, Lappaconitine has shown potential neuroprotective effects. In vitro studies suggest that it may protect neuronal cells from oxidative stress and apoptosis induced by various neurotoxic agents. This protective effect is hypothesized to result from its ability to modulate ion channel activity and reduce excitotoxicity .

Clinical Observations

A study involving chronic pain patients treated with Lappaconitine reported significant improvements in pain scores and quality of life metrics after a four-week treatment period. Patients noted a reduction in reliance on traditional opioid medications, indicating Lappaconitine's potential as an alternative analgesic .

Animal Models

In animal models of neuropathic pain, Lappaconitine administration resulted in decreased mechanical allodynia and thermal hyperalgesia. These findings underscore the compound's efficacy in managing pain associated with nerve injuries .

Q & A

Q. What are the recommended methodologies for synthesizing and purifying this compound?

- Methodological Answer : Synthesis should involve multi-step reactions with protective group strategies to preserve functional groups (e.g., triol and acetylated benzoate moieties). For example:

Aconitane Core Synthesis : Start with aconitane derivatives, using selective methylation (e.g., methoxy groups at positions 1, 14, 16) via alkylation agents like methyl iodide under basic conditions.

Benzoate Esterification : React the triol intermediate with 2-acetylamino benzoyl chloride in anhydrous dichloromethane, catalyzed by DMAP, to form the ester bond.

Purification : Use preparative HPLC or column chromatography (silica gel, gradient elution with ethyl acetate/hexane) to isolate the target compound. Confirm purity via HPLC-DAD (≥95%) and characterize intermediates using TLC .

Q. How can researchers elucidate the molecular structure of this compound?

- Methodological Answer : Combine spectroscopic and crystallographic techniques:

- NMR Spectroscopy : Use 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR to assign stereochemistry and confirm substituent positions. Focus on methoxy (δ 3.0–3.5 ppm) and acetylated benzoate (δ 7.5–8.5 ppm) signals .

- X-ray Crystallography : Grow single crystals via slow evaporation in ethanol/water. Resolve the crystal structure to confirm the (1a,14a,16b) configuration and intramolecular hydrogen bonding .

- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula (e.g., [M+H]+ peak matching theoretical mass ± 2 ppm).

Q. What theoretical frameworks guide the study of this compound’s bioactivity?

- Methodological Answer : Link research to diterpenoid alkaloid pharmacology and structure-activity relationship (SAR) models:

Receptor Binding Hypotheses : Use molecular docking to predict interactions with sodium channels (e.g., Nav1.7), leveraging software like AutoDock Vina. Compare with known aconitane analogs .

Metabolic Pathways : Apply enzyme kinetics models (e.g., Michaelis-Menten) to study cytochrome P450-mediated metabolism, using liver microsomes and LC-MS/MS quantification .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions in reported toxicity profiles of aconitane derivatives?

- Methodological Answer : Address discrepancies via systematic toxicological assays:

In Vitro/In Vivo Correlation : Compare cytotoxicity (IC₅₀ in HEK293 cells) with acute toxicity (LD₅₀ in murine models). Adjust for bioavailability using pharmacokinetic modeling (e.g., non-compartmental analysis).

Mechanistic Studies : Perform patch-clamp electrophysiology to assess sodium channel blockade vs. mitochondrial toxicity (JC-1 assay for membrane depolarization). Reconcile data by isolating primary mechanisms .

Q. What strategies are effective in assessing the environmental fate of this compound?

- Methodological Answer : Adopt a tiered environmental risk assessment (ERA) framework:

-

Phase 1 (Lab Studies) :

-

Solubility and LogP : Measure via shake-flask method (OECD 105) and HPLC-derived retention times.

-

Hydrolysis Half-Life : Incubate in buffers (pH 4–9) at 25°C, monitoring degradation via LC-UV .

-

Phase 2 (Field Studies) :

-

Soil/Water Partitioning : Use batch equilibrium tests (OECD 106).

-

Biotic Degradation : Conduct OECD 301F ready biodegradability tests.

Table 1: Key Physicochemical Properties

Parameter Method Value (Example) Reference Water Solubility Shake-flask (OECD 105) 12.5 mg/L (25°C) LogP (Octanol-Water) HPLC Retention Time Correlation 3.8 ± 0.2 Hydrolysis Half-Life (pH 7) LC-UV Monitoring 48 hours

Q. How can advanced spectroscopic techniques resolve ambiguities in stereochemical assignments?

- Methodological Answer : Deploy NOESY/ROESY NMR and computational chemistry:

NOESY Correlations : Identify spatial proximity between H-1a and H-16b protons to confirm relative configuration.

DFT Calculations : Optimize molecular geometry using Gaussian16 (B3LYP/6-31G* basis set). Compare experimental and theoretical NMR chemical shifts (DP4 probability >95%) .

Methodological Considerations for Data Contradictions

- Case Study : If in vitro assays show potent activity (e.g., IC₅₀ = 10 nM) but in vivo models lack efficacy:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.